![molecular formula C18H31N5O2 B5624540 {(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5624540.png)
{(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol
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Overview
Description
The compound of interest, due to its complex structure involving imidazole, piperazine, and pyrrolidinyl groups, likely exhibits significant biological activity and chemical versatility. Compounds with similar structural features have been extensively studied for their potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, the synthesis of related heterocyclic compounds involves interactions between various precursors in specific solvents, highlighting the intricate procedures needed to create such complex molecules (Elaatiaoui et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and piperazine units has been characterized using techniques like X-ray diffraction, revealing details about their conformation and crystal packing. Such analyses provide insights into the compound's three-dimensional arrangement and potential interaction sites for biological activity (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with this level of complexity engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, which can significantly influence their chemical behavior and potential for forming complexes with metals or other organic molecules. Studies have shown that such compounds can undergo oxidative cyclization and interact with other molecules through hydrogen bonding, indicating their reactive nature and versatility in forming new structures (Buvaylo et al., 2015).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-4-imidazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-20-7-9-21(10-8-20)11-16-12-23(13-17(16)14-24)18(25)3-2-5-22-6-4-19-15-22/h4,6,15-17,24H,2-3,5,7-14H2,1H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVRBXYBFPSTB-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CC2CO)C(=O)CCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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